molecular formula C11H12O4 B2735617 Methyl 4-methoxy-3-(oxiran-2-yl)benzoate CAS No. 2248406-01-9

Methyl 4-methoxy-3-(oxiran-2-yl)benzoate

Cat. No.: B2735617
CAS No.: 2248406-01-9
M. Wt: 208.213
InChI Key: MAWFYHVZCKEGQV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(oxiran-2-yl)benzoate is a benzoate ester featuring a methoxy group at the 4-position and an epoxide (oxirane) ring at the 3-position of the aromatic ring. This compound belongs to a class of epoxide-functionalized benzoates, which are of interest in organic synthesis and medicinal chemistry due to the reactivity of the epoxide moiety and the tunability of the aromatic substituents.

The epoxide group enables participation in ring-opening reactions, nucleophilic additions, and cycloadditions, while the methoxy and ester groups influence electronic and steric properties. Such compounds are often intermediates in drug discovery or materials science.

Properties

IUPAC Name

methyl 4-methoxy-3-(oxiran-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-4-3-7(11(12)14-2)5-8(9)10-6-15-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFYHVZCKEGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(oxiran-2-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-3-(oxiran-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(oxiran-2-yl)benzoate involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • In contrast, the 4-chlorobenzoyl group in 3n () provides electron-withdrawing effects, increasing electrophilicity of the epoxide for nucleophilic attacks .
  • Synthetic Routes: Asymmetric catalysis (e.g., proline-based organocatalysts in 3n) achieves high enantiomeric purity, while photochemical methods (e.g., 28c) avoid metal catalysts, aligning with green chemistry principles .
  • Functional Group Diversity: The cyano and amino groups in 4f () enable further derivatization, such as click chemistry or hydrogen bonding interactions .

Physicochemical and Spectroscopic Data

  • NMR Trends :
    • Aromatic protons in methyl 4-substituted benzoates typically resonate between δ 7.4–8.2 ppm (e.g., δ 8.06–7.21 in 3n ) .
    • Epoxide protons vary based on substitution: δ 4.42 (d, J = 6.4 Hz) in 3n vs. δ 1.32 (s, CH3) in 28c due to trifluoromethyl steric effects .
  • HRMS and IR :
    • HRMS data for 3n’ () show [M+Na]⁺ at m/z 331.0451 (C₁₄H₁₂O₈Na⁺), while IR spectra for 4f highlight nitrile (2404 cm⁻¹) and aromatic (1599 cm⁻¹) stretches .

Notes

Data Limitations : Direct experimental data for methyl 4-methoxy-3-(oxiran-2-yl)benzoate are sparse; comparisons rely on structurally related analogs.

Synthetic Recommendations : Catalytic asymmetric epoxidation () or photochemical methods () could be adapted for its synthesis.

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